KRAS inhibitor-7 is classified as a small molecule inhibitor specifically targeting mutant forms of the KRAS protein. This compound is part of a broader category of drugs aimed at inhibiting RAS proteins, which are known to be challenging drug targets due to their high affinity for guanosine triphosphate and their role in numerous cellular processes. The compound was synthesized through various chemical methodologies that enhance its efficacy and selectivity against specific KRAS mutations.
The synthesis of KRAS inhibitor-7 involves several key steps, typically starting from commercially available precursors. For instance, initial reactions may include alkylation of purine derivatives followed by nucleophilic substitutions to introduce functional groups that enhance binding affinity to the mutant KRAS protein.
The synthesis pathway is meticulously designed to ensure high yields and purity of the final product, which is critical for subsequent biological evaluation.
The molecular structure of KRAS inhibitor-7 can be characterized using X-ray crystallography or nuclear magnetic resonance spectroscopy. These techniques provide insights into:
For example, structural analysis may reveal interactions between certain functional groups in the inhibitor and key residues in the KRAS protein that are critical for its activity.
KRAS inhibitor-7 undergoes several chemical reactions during its synthesis and when interacting with biological targets:
These reactions are optimized to maximize yield while minimizing by-products.
The mechanism of action for KRAS inhibitor-7 primarily involves competitive inhibition at the active site of mutant KRAS proteins. Upon binding:
Quantitative data from assays measuring cellular proliferation or signaling pathway activation can provide insights into the efficacy of KRAS inhibitor-7.
KRAS inhibitor-7 exhibits several notable physical and chemical properties:
Analytical techniques such as high-performance liquid chromatography can be employed to assess these properties quantitatively.
KRAS inhibitor-7 has significant applications in cancer research:
KRAS (Kirsten rat sarcoma viral oncogene homolog) is among the most frequently mutated oncogenes in human cancers, driving tumorigenesis through constitutive activation of critical signaling pathways. It is implicated in 25–30% of non-small cell lung cancers (NSCLC), 40–50% of colorectal cancers (CRC), and 80–95% of pancreatic ductal adenocarcinomas (PDAC) [2] [4] [5]. The oncoprotein functions as a molecular switch, cycling between inactive GDP-bound and active GTP-bound states to regulate downstream effectors. Mutations in KRAS—most commonly at codons 12, 13, or 61—lock the protein in a GTP-bound conformation, leading to unchecked activation of the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways. This results in uncontrolled cellular proliferation, survival, and metabolic reprogramming [5] [10]. The G12C mutation (glycine-to-cysteine substitution at codon 12) accounts for approximately 39% of KRAS-mutated NSCLC cases and exhibits strong associations with smoking history and ethnic disparities, being more prevalent in Caucasian populations [4] [7] [9].
Table 1: Prevalence of KRAS Mutations in Major Cancers
| Cancer Type | KRAS Mutation Prevalence | Dominant Mutations |
|---|---|---|
| Non-Small Cell Lung Cancer (NSCLC) | 25–30% | G12C (≈39% of KRAS mutants) |
| Colorectal Cancer (CRC) | 40–50% | G12D, G12V, G13D |
| Pancreatic Ductal Adenocarcinoma (PDAC) | 80–95% | G12D, G12V, G12R |
For decades, KRAS was deemed "undruggable" due to its high affinity for GTP/GDP, absence of deep surface pockets for small-molecule binding, and picomolar affinity for nucleotides that hindered competitive inhibition [10]. Early strategies focused on indirect approaches:
The KRAS G12C mutation introduces a cysteine residue at codon 12 within the phosphate-binding loop (P-loop), creating a unique structural vulnerability. Unlike other mutations, G12C retains intrinsic GTPase activity but favors the GTP-bound state due to impaired GAP-mediated hydrolysis and altered conformational dynamics [5] [10]. Key structural features include:
KRAS inhibitor-7 (CAS No. 2022986-68-9) emerged from patent WO2017087528A1 as a covalent inhibitor targeting KRAS G12C. Designated "Compound B" in the patent, it features a molecular weight of 528.98 g/mol and the chemical formula C₂₆H₂₇ClF₂N₆O₂ [1] [3]. Its discovery was part of a broader effort to optimize electrophilic compounds capable of irreversibly engaging cysteine 12. Key attributes include:
Table 2: Comparison of KRAS G12C Inhibitors
| Inhibitor | Patent/Origin | Key Structural Features | Development Status |
|---|---|---|---|
| KRAS inhibitor-7 | WO2017087528A1 (Compound B) | Tetracyclic core, acrylamide warhead | Preclinical research |
| Sotorasib (AMG-510) | WO2016081404 | Pyrido[3,4-d]pyrimidine scaffold | FDA-approved (2021) |
| Adagrasib (MRTX-849) | WO2016164939 | Macrocyclic acrylamide | FDA-approved (2022) |
| JDQ443 | WO2020101736A1 | Imidazopyridazine core | Phase III trials |
The inhibitor’s patent landscape reflects competitive innovation in the KRAS space. While WO2017087528A1 broadly claims quinazoline derivatives, later patents (e.g., WO2020101736A1 for JDQ443) focused on chemotypes with improved selectivity and brain penetration [3] [9]. KRAS inhibitor-7 remains a research tool, distinct from clinically advanced inhibitors like sotorasib or adagrasib due to unoptimized pharmacodynamics or undisclosed efficacy limitations [1] [9].
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